Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

1-(2,6-Difluoropyridin-3-yl)ethanone structure
920036-27-7 structure
Product Name:1-(2,6-Difluoropyridin-3-yl)ethanone
CAS No:920036-27-7
MF:C7H5F2NO
MW:157.117508649826
CID:69513
PubChem ID:25132244
Update Time:2025-07-22

1-(2,6-Difluoropyridin-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-Difluoropyridin-3-yl)ethanone
    • 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
    • Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
    • 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
    • 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
    • 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
    • 1-(2,6-Difluoro-3-pyridyl)ethanone
    • SCHEMBL3160278
    • MFCD11520715
    • 920036-27-7
    • Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
    • DTXSID60648801
    • AS-49944
    • O10255
    • SB53874
    • CS-0186217
    • Z1198330235
    • KVBDQWJQRISCAV-UHFFFAOYSA-N
    • SY117256
    • AKOS006325164
    • 1-(2,6-difluoropyridin-3-yl)ethan-1-one
    • EN300-4299873
    • MDL: MFCD11520715
    • Inchi: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
    • InChI Key: KVBDQWJQRISCAV-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(F)=NC(F)=CC=1

Computed Properties

  • Exact Mass: 157.03400
  • Monoisotopic Mass: 157.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Density: 1.281
  • Boiling Point: 251℃
  • Flash Point: 105℃
  • PSA: 29.96000
  • LogP: 1.56240

1-(2,6-Difluoropyridin-3-yl)ethanone Pricemore >>

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1-(2,6-Difluoropyridin-3-yl)ethanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ;  16 h, rt
Reference
Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Preparation of oxadiazole compounds useful in the treatment of neurological disorders
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ;  -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -15 - -5 °C
Reference
An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formation
Zhong, Yong-Li; Lindale, Matthew G.; Yasuda, Nobuyoshi, Tetrahedron Letters, 2009, 50(20), 2293-2297

Production Method 8

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses
Tucker, Thomas J.; Sisko, John T.; Tynebor, Robert M.; Williams, Theresa M.; Felock, Peter J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6503-6511

Production Method 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  cooled
Reference
Preparation of morpholine type cinnamides as amyloid-β production inhibitors
, United States, , ,

1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials

1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products

Additional information on 1-(2,6-Difluoropyridin-3-yl)ethanone

Recent Advances in the Study of 1-(2,6-Difluoropyridin-3-yl)ethanone (CAS: 920036-27-7) and Its Applications in Chemical Biology and Pharmaceutical Research

1-(2,6-Difluoropyridin-3-yl)ethanone (CAS: 920036-27-7) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 1-(2,6-Difluoropyridin-3-yl)ethanone as a building block for novel kinase inhibitors. The study demonstrated that derivatives of this compound exhibit potent inhibitory activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical targets in oncology. The researchers employed a combination of computational modeling and in vitro assays to optimize the compound's structure, resulting in derivatives with improved selectivity and reduced off-target effects. These findings underscore the compound's utility in designing next-generation kinase inhibitors.

Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 1-(2,6-Difluoropyridin-3-yl)ethanone was utilized as a precursor for synthesizing antimicrobial agents. The study revealed that fluorinated pyridine derivatives derived from this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus) and ESBL-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways. These results highlight its potential as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.

Recent advancements in synthetic methodologies have also facilitated the large-scale production of 1-(2,6-Difluoropyridin-3-yl)ethanone. A 2023 study in Organic Process Research & Development described a novel, cost-effective synthesis route that minimizes the use of hazardous reagents and improves yield. This innovation is expected to enhance the compound's accessibility for industrial and academic research, further accelerating its applications in drug discovery and development.

In conclusion, 1-(2,6-Difluoropyridin-3-yl)ethanone (CAS: 920036-27-7) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its demonstrated biological activity, positions it as a promising candidate for the development of novel therapeutics. Future research should focus on expanding its applications, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies. The ongoing studies underscore the importance of this compound in addressing unmet medical needs and advancing the field of precision medicine.

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